DL-Asparagine monohydrate

Catalog No.
S666565
CAS No.
3130-87-8
M.F
C4H8N2O3
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Asparagine monohydrate

CAS Number

3130-87-8

Product Name

DL-Asparagine monohydrate

IUPAC Name

(2S)-2,4-diamino-4-oxobutanoic acid

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1

InChI Key

DCXYFEDJOCDNAF-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)C(=O)N.O

Solubility

Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies
In water, 2.94X10+4 mg/L at 25 °C
29.4 mg/mL

Synonyms

Asparagine, L-Asparagine

Canonical SMILES

C(C(C(=O)O)N)C(=O)N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)N

Biochemical Research:

  • Substrate for Enzymes: DL-Asparagine acts as a substrate for enzymes like asparaginase, which are crucial for studying protein metabolism and nitrogen balance.

Cell Culture Studies:

  • Nutrient Source: DL-Asparagine is a vital nutrient for cell culture, providing essential amino acids for cell growth and proliferation.

Neuroscience Research:

  • Investigating Neurotransmission: DL-Asparagine's role as a potential neuromodulator is being explored in understanding learning, memory, and excitotoxicity.

Environmental Monitoring:

  • Wastewater Treatment Biomarker: DL-Asparagine degradation can be used as an indicator of microbial activity in wastewater treatment processes.

Pharmaceutical Research:

  • Synthesis of Asparagine Derivatives: DL-Asparagine serves as a starting material for synthesizing various asparagine-based drugs and therapeutic agents.

DL-Asparagine monohydrate is a racemic mixture of the non-essential amino acids L-asparagine and D-asparagine, with the chemical formula C₄H₈N₂O₃·H₂O. It is a white crystalline powder that is soluble in water and has applications in various biochemical and pharmaceutical fields. Asparagine plays a crucial role in the metabolism of nitrogen and is involved in protein synthesis, making it essential for cellular function and growth .

  • Protein synthesis: L-asparagine is one of the 20 amino acids used to build proteins [].
  • Nitrogen transport: L-asparagine is involved in transporting nitrogen between different tissues in the body.
  • Cellular signaling: L-asparagine may be involved in cell signaling pathways, although the exact mechanisms are still under investigation.
Typical of amino acids:

  • Hydrolysis: In aqueous solutions, asparagine can hydrolyze to form aspartic acid and ammonia.
  • Deamination: Under certain conditions, asparagine can be deaminated to produce aspartate, which can further participate in various metabolic pathways.
  • Transamination: Asparagine can also participate in transamination reactions, exchanging its amino group with keto acids to form new amino acids.

These reactions highlight its versatility as a biochemical substrate and its importance in amino acid metabolism .

DL-Asparagine is primarily recognized for its role in protein synthesis and cellular metabolism. It is involved in the detoxification of ammonia through the action of asparagine synthetase, which converts aspartate to asparagine by incorporating ammonia. Furthermore, it has been shown to have potential roles in cell signaling and may influence the growth of certain cancer cells due to its involvement in metabolic pathways that support rapid cell proliferation .

DL-Asparagine monohydrate can be synthesized through various methods:

  • Chemical Synthesis: This involves the reaction of ammonia with oxaloacetic acid or aspartic acid under specific conditions to yield asparagine.
  • Enzymatic Synthesis: Using enzymes such as asparagine synthetase, which catalyzes the conversion of aspartate and ammonia into asparagine.
  • Fermentation Processes: Microbial fermentation using specific strains that can produce asparagine from simple substrates is also a common method .

DL-Asparagine monohydrate has several applications across different fields:

  • Biotechnology: Used in growth media for bacteria and yeast cultures, supporting protein expression systems.
  • Pharmaceuticals: Investigated for its potential therapeutic roles, particularly in cancer treatment due to its involvement in metabolic pathways.
  • Food Industry: Employed as a food additive for flavor enhancement and nutritional supplementation.
  • Biomarker Research: Used in studies related to wastewater treatment processes where it serves as an indicator of nitrogenous waste levels .

Studies on DL-Asparagine monohydrate have demonstrated interactions with various biological systems:

  • Cellular Uptake: Research indicates that both L-asparagine and D-asparagine can be taken up by cells via specific transporters, influencing cellular metabolism.
  • Inhibition Studies: It has been shown to inhibit certain enzymatic activities, which may have implications for therapeutic strategies targeting metabolic pathways in cancer cells .
  • Toxicological Assessments: Safety data suggest that DL-asparagine does not exhibit significant acute toxicity or irritant properties, making it suitable for various applications .

DL-Asparagine monohydrate shares similarities with several other amino acids and compounds, particularly those involved in nitrogen metabolism:

CompoundChemical FormulaKey Characteristics
L-AsparagineC₄H₈N₂O₃Non-racemic form; crucial for protein synthesis
D-AsparagineC₄H₈N₂O₃Non-racemic form; less common but similar functions
Aspartic AcidC₄H₇N₁O₄Precursor to asparagine; involved in neurotransmission
GlutamineC₅H₁₀N₂O₃Similar roles in nitrogen metabolism; important for immune function
Glutamic AcidC₅H₉N₁O₄Precursor to glutamine; plays a role in neurotransmission

DL-Asparagine monohydrate's uniqueness lies in its racemic nature, allowing it to participate in diverse biochemical pathways compared to its enantiomers, L-asparagine and D-asparagine. This characteristic enhances its utility in research and industrial applications where both forms may be required or beneficial .

Physical Description

Pellets or Large Crystals
Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Monohydrate: White crystalline powder; [Alfa Aesar MSDS]
Solid

Color/Form

Orthorhombic bisphenoidal crystals

XLogP3

-3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

132.05349212 g/mol

Monoisotopic Mass

132.05349212 g/mol

Heavy Atom Count

9

Density

1.543 g/cu cm at 15/4 °C

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

234-235 °C
234 - 235 °C

UNII

5Z33R5TKO7

Related CAS

28088-48-4

Drug Indication

Used for nutritional supplementation, also for treating dietary shortage or imbalance.

Mechanism of Action

Asparagine, a non-essential amino acid is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction. Asparagine is also used as a structural component in many proteins.
Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex.

Vapor Pressure

0.00000005 [mmHg]

Other CAS

3130-87-8
70-47-3

Wikipedia

Asparagine
Suxamethonium_chloride

Use Classification

Cosmetics -> Antistatic

Methods of Manufacturing

Produced by direct fermentation of carbohydrates
Isolated as a byproduct from the production of potato starch. A simple synthesis of L-asparagine from L-aspartic acid which is esterified to the beta methylester followed by treatment with ammonia.

General Manufacturing Information

Construction
L-Asparagine: ACTIVE
Asparagine: ACTIVE
Non-essential amino acid existing in the D(+) and L(-) isomeric forms as well as the racemic DL mixture. The L(-) asparagine is the most common form.
First isolated from asparagus juice
Studies on model systems of amino acids and sugars have indicated that acrylamide can be generated from asparagine or from amino acids that can produce acrylic acid either directly such as beta-alanine, aspartic acid and carnosine or indirectly such as cysteine and serine. The main pathway specifically involves asparagine and produces acrylamide directly after a sugar-assisted decarboxylation and 1,2-elimination steps and the second non-specific pathway involves the initial formation of acrylic acid from different sources and its subsequent interaction with ammonia to produce acrylamide.
Structural considerations dictate that asparagine alone may be converted thermally into acrylamide through decarboxylation and deamination reactions. However, the main product of the thermal decomposition of asparagine was maleimide, mainly due to the fast intramolecular cyclization reaction that prevents the formation of acrylamide. On the other hand, asparagine, in the presence of reducing sugars, was able to generate acrylamide in addition to maleimide. ...

Dates

Modify: 2023-08-15

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